![molecular formula C21H24ClN3O3S B2422826 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride CAS No. 1215480-50-4](/img/structure/B2422826.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

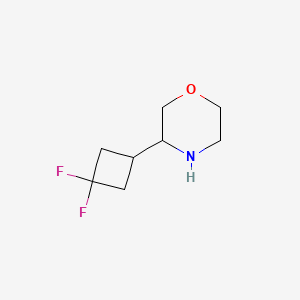

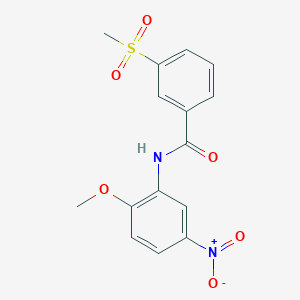

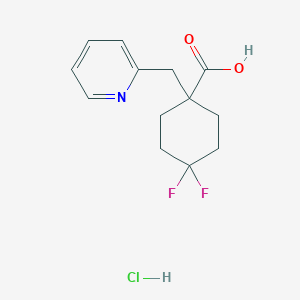

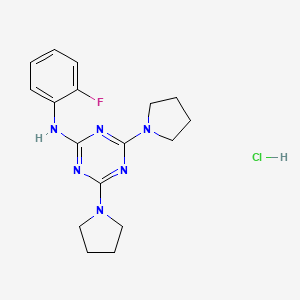

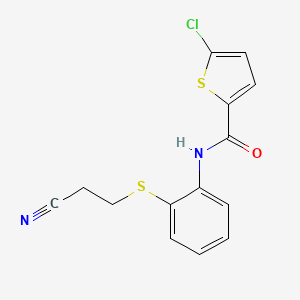

The compound appears to contain several functional groups and structural features common in organic chemistry, including a benzothiadiazole group, a dioxolobenzene group, and an amide group. These groups are often found in various organic compounds, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. For example, the benzothiadiazole group in this compound is a planar, aromatic system, which can contribute to the compound’s stability and potentially its fluorescence properties .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar amide group, while its fluorescence properties might be influenced by the conjugated benzothiadiazole system .Scientific Research Applications

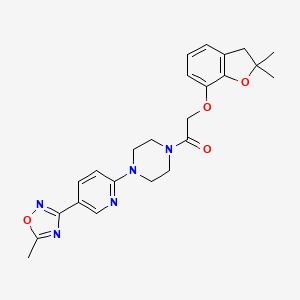

Synthesis and Radiotracer Development

Research has been conducted on the synthesis of compounds with structural similarities to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride for potential application as PET radiotracers. This includes the development of carbon-11-labeled casein kinase 1 (CK1) inhibitors for imaging in Alzheimer's disease, demonstrating the utility of such compounds in neuroimaging and the study of neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Anticancer Activity

Compounds containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activities. Specifically, novel 4-thiazolidinones with benzothiazole have shown promising antitumor screening results against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Corrosion Inhibition

Research into benzothiazole derivatives has also extended into the field of corrosion science, where such compounds are studied for their effectiveness as corrosion inhibitors for metals. These studies provide insights into the protective mechanisms at a molecular level and open up applications in materials science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Neurobehavioral Activity

Further applications include the investigation of neurobehavioral activities in mouse models of diseases, such as neuronal ceroid lipofuscinosis. This underscores the potential of related compounds in understanding and treating neurological disorders (Elger, Schneider, Winter, Carvelli, Bonomi, Fracasso, Guiso, Čolović, Caccia, & Mennini, 2006).

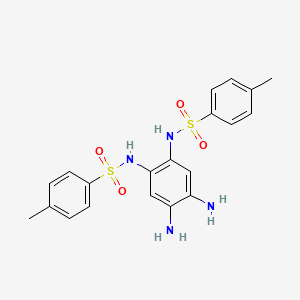

Antioxidant and Antibacterial Activities

Compounds with structural analogies have been synthesized and evaluated for their antioxidant and antibacterial properties. This research provides valuable insights into the potential use of these compounds in preventing oxidative stress and treating bacterial infections (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Future Directions

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S.ClH/c1-14-6-4-7-15(10-14)20(25)24(9-5-8-23(2)3)21-22-16-11-17-18(27-13-26-17)12-19(16)28-21;/h4,6-7,10-12H,5,8-9,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNXQRJTDAJBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=CC4=C(C=C3S2)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-benzyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2422746.png)

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422756.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)